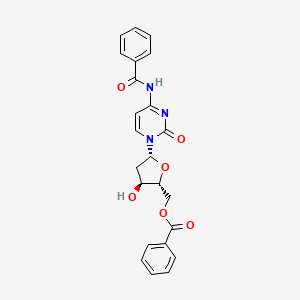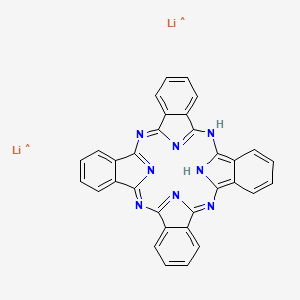
2-Bromo-3,6-dimethoxybenxenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,6-dimethoxybenxenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,6-dimethoxybenxenamine typically involves the bromination of 3,6-dimethoxyaniline. One common method includes the following steps:
Bromination: 3,6-dimethoxyaniline is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred until the bromination is complete.
Isolation: The product is isolated by filtration and washed with water to remove any impurities. The crude product is then recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, can be applied to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,6-dimethoxybenxenamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include 3,6-dimethoxyaniline derivatives with various substituents replacing the bromine atom.
Oxidation: Products include nitroso or nitro derivatives of this compound.
Reduction: Products include dehalogenated or alkylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,6-dimethoxybenxenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,6-dimethoxybenxenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with the target, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,5-dimethoxybenxenamine
- 2-Bromo-3,5-dimethoxybenxenamine
- 2-Bromo-3,6-dimethoxyphenol
Uniqueness
2-Bromo-3,6-dimethoxybenxenamine is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the amine group also adds to its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
2-bromo-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,10H2,1-2H3 |
InChI-Schlüssel |
UHJFUVCPMQGVIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)


![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)

![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
